molecular formula C4H3N5O B14436787 7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine CAS No. 75431-21-9

7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine

Cat. No.: B14436787
CAS No.: 75431-21-9
M. Wt: 137.10 g/mol
InChI Key: MNSVZFVDYHGMRU-UHFFFAOYSA-N
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Description

7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine typically involves the cyclocondensation of 3(5)-amino-1,2,4-triazoles with cyanoguanidine . The substituted 3(5)-amino-1,2,4-triazoles are prepared from corresponding hydrazides and S-methylisothiourea via ring closure of the intermediate acylaminoguanidines . Another approach involves the partial aminolysis of dimethyl N-cyanodithiocarbonimidate followed by cyclization with hydrazine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of 7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxo-7lambda~5~-[1,2,4]triazolo[3,4-c][1,2,4]triazine is unique due to its specific ring fusion pattern and the presence of an oxo group at the 7-position. This structural arrangement imparts distinct electronic properties and reactivity, making it a valuable scaffold for the development of new chemical entities .

Properties

CAS No.

75431-21-9

Molecular Formula

C4H3N5O

Molecular Weight

137.10 g/mol

IUPAC Name

7-oxido-[1,2,4]triazolo[3,4-c][1,2,4]triazin-7-ium

InChI

InChI=1S/C4H3N5O/c10-9-2-1-8-3-5-6-4(8)7-9/h1-3H

InChI Key

MNSVZFVDYHGMRU-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=NC2=NN=CN21)[O-]

Origin of Product

United States

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